4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group at the 4-position of the benzamide core and a 1-ethyl-2-oxo-benzo[cd]indol-6-yl substituent.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O4S/c1-6-31-25-15-14-24(22-8-7-9-23(26(22)25)28(31)33)29-27(32)20-10-12-21(13-11-20)36(34,35)30(16-18(2)3)17-19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYAVADMSTRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps:
Formation of the Benzoindole Core: The benzoindole moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction. This
Comparison with Similar Compounds
Key Observations :
- The target compound ’s diisobutylsulfamoyl group increases steric hindrance compared to the chloro or nitro substituents in analogs.
- The benzo[cd]indol system in the target and ’s compound may enhance planar interactions relative to the quinoline in .
Physicochemical Properties
Predicted properties based on substituent effects:
Research Findings
- Synthetic Challenges: The benzo[cd]indol scaffold in the target compound and may require multi-step syntheses, whereas quinoline derivatives (e.g., ) are more accessible.
- SAR Trends : Bulkier substituents (e.g., diisobutylsulfamoyl) may reduce solubility but improve target binding affinity in hydrophobic pockets.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[cd]indol-6-amine core. Key steps include:
Sulfamoylation : Introducing the N,N-diisobutylsulfamoyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as a base) .
Benzamide Coupling : Reacting the sulfamoylated intermediate with 4-carboxybenzoyl chloride using coupling agents like HATU or DCC in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Parameters :
- Temperature control during sulfamoylation to avoid side reactions.
- Catalyst selection (e.g., DMAP for acylations) to improve yields .
Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfamoyl and benzamide linkages (e.g., sulfonamide protons at δ 3.1–3.5 ppm; aromatic protons in benzo[cd]indole at δ 7.2–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at ~550–600 Da) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
Analog Synthesis : Modify substituents systematically (e.g., replace diisobutylsulfamoyl with dimethylsulfamoyl or aryl groups) .
Biological Assays :
- Kinase Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to compare IC50 values .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Advanced: How should researchers resolve contradictions in bioassay data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and cell line authenticity .
- Orthogonal Assays : Confirm results using alternative methods (e.g., Western blotting alongside fluorescence assays) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-(dimethylsulfamoyl)-benzamide derivatives) to identify trends .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .
- Cellular Uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Structural Modifications :
- In Vivo Testing :
Basic: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-Products :
- Unreacted sulfonyl chloride (detected via TLC, Rf ~0.7 in ethyl acetate).
- Hydrolyzed benzamide (removed via acidic wash) .
- Mitigation :
- Use of scavengers (e.g., polymer-bound trisamine) to trap excess reagents .
Advanced: Which computational methods predict target protein interactions?
Methodological Answer:
- Molecular Docking : Glide or GOLD software to model binding to kinases (e.g., PDB ID 3LZE) .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability .
- QSAR Models : Partial least squares regression to link substituent descriptors (e.g., logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
